ML329

描述

ML329 是一种针对小眼畸形相关转录因子 (MITF) 的小分子抑制剂。MITF 是一种转录因子,在黑色素细胞发育、功能和存活的调节中起着至关重要的作用。 This compound 抑制 TRPM-1 启动子的活性,其 IC50 值为 1.2 微摩尔 。该化合物因其潜在的治疗应用而被广泛研究,尤其是在治疗黑色素瘤(一种皮肤癌)方面。

准备方法

合成路线和反应条件: ML329 的合成涉及多个步骤,从市售的起始原料开始。关键步骤包括通过一系列缩合和环化反应形成核心结构。最终产物在使用柱色谱等技术进行纯化后获得。

工业生产方法: 虽然 this compound 的具体工业生产方法没有被广泛记录,但一般方法将涉及扩大实验室合成过程。这将包括优化反应条件,使用更大的反应容器,并采用工业纯化技术以确保高产率和纯度。

化学反应分析

反应类型: ML329 会经历各种化学反应,包括:

氧化: this compound 在特定条件下可以被氧化形成氧化衍生物。

还原: 可以进行还原反应以修饰 this compound 中存在的官能团。

取代: 取代反应可用于将不同的取代基引入 this compound 分子。

常见试剂和条件:

氧化: 可以使用高锰酸钾或过氧化氢等常见的氧化剂。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

取代: 可以使用各种亲核试剂和亲电试剂,具体取决于所需的取代。

主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可能会产生氧化衍生物,而取代反应可能会产生各种取代的 this compound 类似物。

科学研究应用

Cell Viability

Research indicates that ML329 significantly reduces cell viability across various melanoma cell lines, including WM266-4, SK-mel-24, and A375DT. The compound exhibits a dose-dependent effect, with higher concentrations leading to greater reductions in viability. Notably, A375 cells show resistance to this compound treatment .

Metabolic Function Alterations

Extracellular flux assays reveal that this compound treatment alters metabolic functions differently across melanoma cell lines:

- WM266-4 Cells : Increased basal respiration, ATP-linked respiration, and proton leakage.

- SK-mel-24 Cells : Decreased glycolytic function.

- A375 Cells : No significant metabolic changes observed .

These findings suggest that this compound not only affects cell viability but also modulates cellular metabolism, potentially impacting tumor growth dynamics.

3D Spheroid Formation

This compound significantly inhibits the ability of melanoma cells to form 3D spheroids, a feature associated with tumor aggressiveness and metastatic potential. The extent of this inhibition varies among different melanoma cell lines, indicating that the response to this compound may be influenced by intrinsic cellular characteristics .

Case Studies and Research Findings

Several studies have documented the effects of this compound in various contexts:

- Melanoma Cell Proliferation : A study demonstrated that this compound effectively suppressed the growth of a metastatic uveal melanoma cell line (OMM2.5), highlighting its potential as a therapeutic agent against aggressive melanoma types .

- Biomarker Identification : Research has focused on identifying biomarkers predictive of cancer cell response to this compound. This includes assessing the expression levels of specific genes that may indicate sensitivity or resistance to treatment .

- Therapeutic Implications : The inhibition of MITF by this compound suggests its potential use in targeted therapies for melanoma. By understanding the molecular mechanisms underlying MITF suppression, researchers can develop more effective treatment strategies for patients with high MITF expression levels, which correlate with poor prognosis .

作用机制

ML329 通过抑制小眼畸形相关转录因子 (MITF) 的活性发挥作用。MITF 调节参与细胞周期进程、色素沉着和存活的基因的表达。 通过抑制 MITF,this compound 降低了多个 MITF 靶基因的表达,包括色素相关基因和细胞周期调节剂细胞周期蛋白依赖性激酶 2 (CDK2) 。这种抑制导致依赖 MITF 生长的黑色素瘤细胞增殖和活力下降。

类似化合物:

- CTK7A

- HIF-2α-IN-8

- 替洛里酮二盐酸盐

- 葡萄糖胺硫酸盐

- HIF1-IN-3

比较: This compound 在特异性抑制 TRPM-1 启动子活性方面是独一无二的,其 IC50 值为 1.2 微摩尔 。虽然 CTK7A 和 HIF-2α-IN-8 等其他化合物也靶向转录因子,但 this compound 对 MITF 的特异性使其在研究黑色素细胞生物学和黑色素瘤方面特别有价值。 此外,this compound 降低多个 MITF 靶基因表达并阻断依赖 MITF 细胞增殖的能力使其有别于其他类似化合物 .

相似化合物的比较

- CTK7A

- HIF-2α-IN-8

- Tilorone dihydrochloride

- Glucosamine sulfate

- HIF1-IN-3

Comparison: ML329 is unique in its specific inhibition of the TRPM-1 promoter activity with an IC50 value of 1.2 micromolar . While other compounds like CTK7A and HIF-2α-IN-8 also target transcription factors, this compound’s specificity for MITF makes it particularly valuable for studying melanocyte biology and melanoma. Additionally, this compound’s ability to reduce the expression of multiple MITF target genes and block the proliferation of MITF-dependent cells sets it apart from other similar compounds .

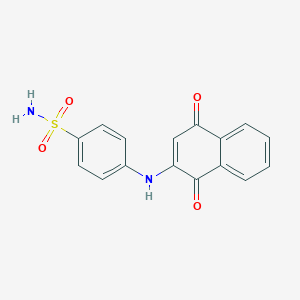

生物活性

ML329, chemically known as 4-[(1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzenesulfonamide, is a small molecule identified as a selective inhibitor of the microphthalmia-associated transcription factor (MITF). This compound has garnered attention for its potential therapeutic applications in various cancers, particularly due to its mechanism of action that involves the selective targeting of cancer cells.

This compound's biological activity is primarily attributed to its interaction with specific proteins and pathways involved in cancer cell proliferation:

- Inhibition of CK2 : this compound acts as an ATP-competitive inhibitor of casein kinase II (CK2), an essential kinase implicated in cell survival and proliferation. The compound binds to the CK2α and CK2α' subunits, inhibiting their activity and thereby inducing apoptosis in cancer cells that express high levels of CK2 .

- Bioreduction by NQO1 : The activation of this compound requires metabolic conversion by NAD(P)H quinone dehydrogenase 1 (NQO1), an enzyme preferentially expressed in certain cancer types. This bioreduction process is critical for this compound to exert its cytotoxic effects selectively on tumor cells while sparing normal cells .

- Targeting the KEAP1/NRF2 Pathway : this compound has shown efficacy in tumors with mutations in the KEAP1 gene, which are common in lung and renal cancers. The compound's ability to inhibit MITF leads to reduced expression of MITF target genes associated with tumor growth .

Case Studies and Research Findings

Several studies have demonstrated the biological activity of this compound across different cancer types:

- Melanoma : In vitro studies showed that this compound effectively suppresses MITF mRNA and target gene expression, leading to reduced growth rates in melanoma cell lines. Notably, this compound's efficacy is enhanced in KEAP1-mutant melanoma cells .

- Breast Cancer : A recent study highlighted this compound's ability to overcome resistance to CDK4/6 inhibitors in breast cancer models. The combination treatment of this compound with palbociclib resulted in significant cell cycle arrest and reduced colony formation capacity in resistant MCF-7 PR cells. This suggests that this compound can restore sensitivity to treatments that were previously ineffective due to resistance mechanisms .

- Malignant Melanoma Cell Lines : Research indicates varying responses to this compound among different melanoma cell lines, emphasizing the need for personalized approaches based on specific genetic backgrounds and MITF expression levels .

Data Table: Summary of Key Findings

常见问题

Basic Research Questions

Q. What is ML329's primary mechanism of action in cancer research?

this compound is a small-molecule inhibitor of MITF (Microphthalmia-associated transcription factor), a master regulator of melanocyte development and melanoma progression. It suppresses MITF activity by disrupting its DNA-binding capacity, leading to downstream inhibition of MITF-dependent genes (e.g., TYR, CDK2, GPNMB) . Methodologically, validate MITF suppression via RT-qPCR or Western blot for MITF and its targets (e.g., CD271) after this compound treatment (e.g., 26 μM for 24 hours in A375 cells) .

Q. What experimental models are appropriate for studying this compound's effects?

Commonly used models include:

- 2D cell lines : A375 (melanoma), MCF-7 PR (palbociclib-resistant breast cancer), and SK-mel-24 .

- 3D spheroids : Hanging drop cultures to assess this compound's impact on spheroid morphology and metabolic activity .

- In vivo xenografts : For synergy studies with CDK4/6 inhibitors (e.g., palbociclib) .

Advanced Research Questions

Q. How to design dose-response experiments for this compound in melanoma studies?

- Concentration range : 0.5–100 μM (common in vitro range), with 10 μM often inducing significant apoptosis in A375 and WM266-4 cells .

- Controls : Include DMSO (vehicle control) and reference compounds (e.g., dacarbazine) .

- Endpoints : Apoptosis (Annexin V/PI staining), MITF protein levels (Western blot), and cell viability (MTT/Edu assays) .

Q. How to analyze contradictory data on this compound's efficacy across cell lines?

Example: In A375-DT cells, apoptosis rates at 10 μM this compound (~60%) may differ from SK-mel-24 (~65%) due to baseline MITF expression variability .

- Resolution : Quantify MITF mRNA/protein levels pre-treatment using RT-qPCR or immunoblotting .

- Statistical tools : GraphPad Prism for ANOVA with post-hoc Tukey tests to compare inter-cell-line differences .

Q. What statistical methods validate this compound's synergistic effects with CDK4/6 inhibitors?

- Synergy quantification : Use Combenefit software to calculate Combination Index (CI) values (CI < 1 indicates synergy) .

- In vitro assays : Colony formation and Edu incorporation to measure cell cycle arrest (e.g., reduced S-phase population in MCF-7 PR cells) .

Q. How to assess this compound's impact on 3D spheroid models in melanoma?

- Culture method : Hanging drop technique for spheroid generation .

- Key metrics : Spheroid size (ImageJ analysis), viability (ATP-based assays), and MITF-dependent gene expression (RNA-seq) .

Q. What controls are essential in MITF knockdown experiments using this compound?

- Negative controls : DMSO-only treatment and non-targeting siRNA .

- Positive controls : MITF siRNA or CRISPR-Cas9 knockout .

- Viability controls : Annexin V/PI staining to exclude cytotoxicity confounders .

Q. Methodological Challenges & Solutions

Q. How to determine optimal this compound concentration for in vitro studies?

- Pilot experiments : Test 0–100 μM in 24-hour exposure, followed by dose-response curve fitting (IC₅₀ calculation) .

- Adjustments : Reduce concentration if apoptosis exceeds 70% at 10 μM (indicates high sensitivity) .

Q. What methodologies confirm this compound's target specificity in MITF inhibition?

- Rescue experiments : Overexpress MITF in this compound-treated cells to reverse apoptosis .

- Off-target screening : Proteomic profiling (e.g., LC-MS/MS) to identify non-MITF pathways affected .

Q. How to address off-target effects in this compound studies?

- CRISPR validation : Compare this compound effects in MITF-knockout vs. wild-type cells .

- Kinase profiling : Use panels (e.g., Eurofins KinaseProfiler) to rule out kinase inhibition .

Q. Data Interpretation & Reporting

Q. How to report this compound-induced MITF suppression in manuscripts?

- Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Methods : Detail this compound concentration, exposure time, and validation assays .

- Supporting Information : Include raw Western blot images and dose-response curves .

Q. How to resolve discrepancies between mRNA and protein levels of MITF post-ML329 treatment?

- Time-course experiments : Measure MITF mRNA (peaks at 6–12 hours) vs. protein (declines after 24 hours) .

- Translation inhibitors : Use cycloheximide to confirm this compound’s direct effect on MITF stability .

属性

IUPAC Name |

4-[(1,4-dioxonaphthalen-2-yl)amino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4S/c17-23(21,22)11-7-5-10(6-8-11)18-14-9-15(19)12-3-1-2-4-13(12)16(14)20/h1-9,18H,(H2,17,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYFFQVEQXEIAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(C2=O)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50495821 | |

| Record name | 4-[(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50495821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19992-50-8 | |

| Record name | 4-[(1,4-Dihydro-1,4-dioxo-2-naphthalenyl)amino]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19992-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50495821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。